molecular formula C11H12BrFO2 B6589144 tert-butyl 2-bromo-6-fluorobenzoate CAS No. 1712168-06-3

tert-butyl 2-bromo-6-fluorobenzoate

Cat. No.: B6589144
CAS No.: 1712168-06-3
M. Wt: 275.1
InChI Key:
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Description

tert-Butyl 2-bromo-6-fluorobenzoate: is an organic compound with the molecular formula C11H12BrFO2 . It is a derivative of benzoic acid, where the hydrogen atoms at the 2 and 6 positions are substituted with bromine and fluorine atoms, respectively, and the carboxyl group is esterified with a tert-butyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-6-fluorobenzoate typically involves the esterification of 2-bromo-6-fluorobenzoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or distillation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-bromo-6-fluorobenzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl 2-bromo-6-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of halogenated benzoates on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules .

Medicine: this compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 2-bromo-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its targets. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological molecules .

Comparison with Similar Compounds

  • tert-Butyl 2-bromo-4-fluorobenzoate
  • tert-Butyl 2-bromo-5-fluorobenzoate
  • tert-Butyl 2-bromo-3-fluorobenzoate

Comparison: While these compounds share similar structural features, the position of the fluorine atom significantly influences their chemical reactivity and biological activity. For instance, the ortho, meta, and para positions relative to the bromine atom can affect the compound’s ability to undergo substitution reactions and its interaction with biological targets. tert-Butyl 2-bromo-6-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms, which can lead to distinct reactivity patterns and applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 2-bromo-6-fluorobenzoate can be achieved through a two-step reaction process. The first step involves the bromination of 2-fluorobenzoic acid to form 2-bromo-6-fluorobenzoic acid. The second step involves the esterification of 2-bromo-6-fluorobenzoic acid with tert-butyl alcohol using a coupling agent such as DCC or EDCI.", "Starting Materials": [ "2-fluorobenzoic acid", "sodium bromide", "sulfuric acid", "tert-butyl alcohol", "DCC or EDCI" ], "Reaction": [ "Step 1: Bromination of 2-fluorobenzoic acid", "1. Dissolve 2-fluorobenzoic acid (1 equivalent) and sodium bromide (1.2 equivalents) in glacial acetic acid.", "2. Add sulfuric acid dropwise to the reaction mixture while stirring at room temperature.", "3. Heat the reaction mixture to 80-90°C for 2-3 hours.", "4. Cool the reaction mixture to room temperature and pour it into ice-cold water.", "5. Collect the precipitated product by filtration and wash it with water.", "6. Dry the product under vacuum to obtain 2-bromo-6-fluorobenzoic acid.", "Step 2: Esterification of 2-bromo-6-fluorobenzoic acid with tert-butyl alcohol", "1. Dissolve 2-bromo-6-fluorobenzoic acid (1 equivalent), tert-butyl alcohol (1.2 equivalents), and a coupling agent such as DCC or EDCI (1.2 equivalents) in dry dichloromethane.", "2. Stir the reaction mixture at room temperature for 12-24 hours.", "3. Filter the reaction mixture to remove the coupling agent and any insoluble impurities.", "4. Wash the filtrate with water and brine.", "5. Dry the organic layer over anhydrous sodium sulfate.", "6. Concentrate the solution under reduced pressure to obtain tert-butyl 2-bromo-6-fluorobenzoate as a white solid." ] }

CAS No.

1712168-06-3

Molecular Formula

C11H12BrFO2

Molecular Weight

275.1

Purity

95

Origin of Product

United States

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